molecular formula C21H23N3O5S2 B2679500 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone CAS No. 941908-19-6

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone

Cat. No.: B2679500
CAS No.: 941908-19-6
M. Wt: 461.55
InChI Key: GLYICGZZZVPDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a structurally complex molecule featuring:

  • A 4-methoxybenzo[d]thiazole moiety linked to a piperazine ring.
  • A 4-methoxyphenylsulfonyl group attached to an ethanone backbone.

The methoxy substituents likely enhance solubility and modulate electronic properties, influencing receptor binding and metabolic stability.

Properties

IUPAC Name

1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-28-15-6-8-16(9-7-15)31(26,27)14-19(25)23-10-12-24(13-11-23)21-22-20-17(29-2)4-3-5-18(20)30-21/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYICGZZZVPDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a complex organic compound notable for its potential biological activities. This compound features a benzo[d]thiazole moiety, a piperazine ring, and a sulfonyl group, which contribute to its diverse pharmacological properties. Recent studies have highlighted its potential in various therapeutic areas, including antibacterial, anticancer, and enzyme inhibition activities.

Structural Characteristics

The molecular formula of the compound is C22H25N3O5SC_{22}H_{25}N_{3}O_{5}S with a molecular weight of 475.58 g/mol. The structural components include:

  • Benzo[d]thiazole moiety : Known for its biological significance.
  • Piperazine ring : Associated with various pharmacological effects.
  • Sulfonyl group : Enhances biological activity through enzyme interactions.

Antibacterial Activity

Research indicates that compounds similar to 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. A study reported that several derivatives showed strong AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM, significantly better than the reference standard thiourea (IC50 = 21.25 µM) .

EnzymeIC50 (µM)
AChE1.13 - 6.28
UreaseHighly active

Anticancer Potential

The anticancer properties of related thiazole compounds have been documented, showing cytotoxic effects against various cancer cell lines. These compounds are known to interfere with microtubule dynamics, which is crucial for cell division . The mechanism involves enhancing or inhibiting tubulin polymerization, leading to cell cycle arrest.

The biological activity of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is hypothesized to involve:

  • Binding Interactions : The compound's structure allows it to interact effectively with various biological targets, including proteins and enzymes.
  • Enzyme Modulation : The sulfonyl group may facilitate interactions that inhibit enzyme activity, contributing to its therapeutic effects.
  • Cell Cycle Interference : By targeting microtubules, the compound can disrupt normal cell division processes in cancer cells.

Case Studies

Several studies have investigated the biological activities of compounds related to this structure:

  • Antibacterial Screening : A study conducted on thiazole derivatives demonstrated significant antibacterial effects against multiple strains, reinforcing the potential application of this compound in treating bacterial infections .
  • Enzyme Inhibition Studies : Another research focused on the synthesis and evaluation of piperazine derivatives showed that modifications to the piperazine ring could enhance enzyme inhibition potency .
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of similar compounds revealed promising results in inhibiting cancer cell proliferation, suggesting further exploration into their anticancer applications .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone serves as a versatile building block for the synthesis of more complex molecules. Its structural components allow for various chemical modifications, enabling the development of new derivatives with tailored properties.

Synthesis Pathway:

  • The synthesis typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole moiety from 4-methoxyaniline and subsequent reactions with piperazine and sulfonyl chloride to yield the target compound.

Biology

The compound is being investigated for its potential as a fluorescent probe or imaging agent due to the presence of the benzo[d]thiazole moiety, which is known for its fluorescent properties. This application has implications in biological imaging and diagnostics.

Medicine

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone has shown promise in pharmacological studies:

  • Anti-Cancer Activity: Research indicates that derivatives of benzothiazole have anticancer properties. The compound's structure suggests it may interact with cancer cell pathways, potentially inhibiting tumor growth .
  • Anti-inflammatory Effects: The piperazine and sulfonyl groups are associated with anti-inflammatory activities, making this compound a candidate for developing treatments for inflammatory diseases .

Industry

In materials science, this compound may be utilized in developing new materials with specific electronic or optical properties due to its unique structural characteristics. Its potential applications include organic electronics and photonic devices.

Case Study 1: Anticancer Properties

A study published in PubMed demonstrated that benzothiazole derivatives exhibit significant anticancer activity by targeting specific signaling pathways involved in tumor growth. The unique structure of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone suggests similar potential .

Case Study 2: Imaging Applications

Research into fluorescent probes has highlighted compounds containing benzo[d]thiazole moieties as effective imaging agents in biological systems. The synthesis of such compounds often leads to enhanced fluorescence properties that can be exploited in medical diagnostics .

Comparison with Similar Compounds

Structural Analogues from Benzothiazole-Piperazine Hybrids

Compounds in this category () share the benzothiazole-piperazine core but differ in substituents:

Compound ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Elemental Analysis (C/H/N%)
5i Triazole, diphenyltriazole-thio 593.17 Not reported Calc: 60.69/4.58/21.23
5j Benzothiazole-thio 507.10 Not reported Calc: 54.42/4.17/19.31
5k Benzimidazole-thio 490.13 Not reported Calc: 56.31/4.52/22.84
Target 4-Methoxybenzo[d]thiazole, 4-methoxyphenylsulfonyl ~500-550 (estimated) Not reported Not available

Key Differences :

  • Methoxy groups on both the benzothiazole and phenylsulfonyl groups may improve solubility compared to non-polar substituents (e.g., trifluoromethyl in 7q ).

Sulfonyl Piperazine-Ethanone Derivatives

Compounds from , and 13 feature sulfonyl piperazine-ethanone backbones with varying substituents:

Compound ID Substituents Molecular Weight (g/mol) Melting Point (°C) Spectral Data (NMR/HRMS)
7w 3,4,5-Trimethoxyphenyl-tetrazole-thio 535.14 159–161 δ 7.69 (d, J=8.7 Hz, 2H)
7n 4-Nitrophenyl-tetrazole-thio 520.11 161–163 ESI-HRMS: 520.10640 [M+H]+
7q 4-Trifluoromethylphenyl-tetrazole-thio 543.11 175–177 ESI-HRMS: 543.10901 [M+H]+
Target 4-Methoxyphenylsulfonyl, 4-methoxybenzothiazole ~500-550 (estimated) Not reported Not available

Key Differences :

  • The target compound lacks a tetrazole-thio group, instead incorporating a methoxybenzo[d]thiazole moiety. This structural variation may reduce steric hindrance compared to bulkier tetrazole derivatives (e.g., 7q ).

Thiazole and Acetamide Derivatives

highlights thiazole-acetamide hybrids with piperazine substituents:

Compound ID Substituents Molecular Weight (g/mol) Melting Point (°C)
13 4-Methoxyphenyl, p-tolylthiazole 422.54 289–290
18 4-Methoxyphenyl, 4-methoxyphenylthiazole 438.54 302–303
Target Sulfonyl ethanone, benzothiazole ~500-550 (estimated) Not reported

Key Differences :

  • The target compound replaces the acetamide group with a sulfonyl ethanone, which may enhance metabolic stability compared to amide-based derivatives .

Functional and Pharmacological Implications

  • Antiproliferative Effects : Sulfonyl piperazine derivatives (e.g., 7w, 7n ) show antiproliferative activity, with substituents influencing potency. The target compound’s methoxy groups may optimize bioavailability.
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for sulfonyl piperazine-ethanones (), involving nucleophilic substitution or coupling reactions .

Q & A

Q. Key Considerations :

  • Purity Control : Use HPLC (>95% purity) and NMR to verify intermediate and final product integrity .
  • Yield Optimization : Adjust reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio for sulfonylation) to maximize efficiency .

Advanced: How can computational methods improve the optimization of reaction conditions for this compound?

Methodological Answer:
Computational tools like Artificial Force Induced Reaction (AFIR) predict reaction pathways and transition states, reducing trial-and-error in synthesis . For example:

  • Solvent Selection : DFT calculations assess solvent polarity effects on reaction kinetics (e.g., DMSO vs. THF) to favor nucleophilic substitution .
  • Catalyst Screening : Molecular docking identifies catalysts (e.g., Pd/C for hydrogenation steps) that lower activation energy for piperazine coupling .

Q. Data-Driven Workflow :

Pathway Simulation : Use Gaussian or ORCA software to model reaction steps.

Experimental Validation : Compare predicted yields (e.g., 85% via AFIR) with empirical results (e.g., 78% actual yield) to refine parameters .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), and piperazine (δ ~2.5–3.5 ppm) signals .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzothiazole and piperazine regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ m/z calculated: 488.12; observed: 488.15) .
  • IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups .

Q. Reactivity Table :

Functional GroupReactivity TypeExample Reaction
Benzothiazole (C-2)Nucleophilic substitutionPiperazine coupling
Sulfonyl groupElectrophilic substitutionThiol-disulfide exchange
Methoxy groupDirected aromatic substitutionNitration at C-5

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Core Modifications :

  • Benzothiazole Substitution : Replace 4-methoxy with electron-withdrawing groups (e.g., Cl) to enhance target binding (e.g., 10-fold increase in kinase inhibition) .
  • Piperazine Alternatives : Test morpholine or thiomorpholine for improved pharmacokinetics (e.g., logP reduction from 3.2 to 2.5) .

Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Case Study : A derivative with 7-Cl substitution showed 90% COX-2 inhibition at 1 μM vs. 60% for the parent compound, validated via X-ray crystallography .

Basic: What analytical methods are used to assess purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates shelf stability) .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions to identify degradation products .

Advanced: How can researchers troubleshoot low yields in the sulfonylation step?

Methodological Answer:
Common issues and solutions:

Incomplete Reaction :

  • Cause : Insoluble byproducts (e.g., triethylamine hydrochloride) precipitate prematurely.
  • Fix : Use DMF as a solvent to improve solubility and add molecular sieves to absorb HCl .

Side Reactions :

  • Cause : Over-sulfonylation at the piperazine nitrogen.
  • Fix : Reduce sulfonyl chloride equivalents (1.1 eq) and monitor via TLC (Rf 0.3 in EtOAc/hexane) .

Q. Yield Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
SolventTHFDMF65% → 82%
Reaction Time6 hours12 hours70% → 88%
BasePyridineTriethylamine60% → 78%

Basic: What biological assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ determination in MCF-7 cells) .
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT₂A receptor binding with [³H]ketanserin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.